![molecular formula C7H14ClNO B13454592 rac-(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 800386-47-4](/img/structure/B13454592.png)
rac-(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride: is a bicyclic amine compound with a unique structure that includes a seven-membered ring containing an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amine group: The amine group can be introduced via reductive amination or other suitable amination reactions.
Methylation: The nitrogen atom is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Studied for its interactions with enzymes and other biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and potential as a central nervous system (CNS) stimulant.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
- Employed in the development of novel catalysts and reagents.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
- rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
- rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride
Comparison:
- Structural Differences: The presence of different functional groups and stereochemistry distinguishes these compounds from each other.
- Reactivity: Variations in reactivity due to differences in electronic and steric effects.
- Applications: Each compound may have unique applications based on its specific properties and interactions with biological targets.
Propiedades
Número CAS |
800386-47-4 |
|---|---|
Fórmula molecular |
C7H14ClNO |
Peso molecular |
163.64 g/mol |
Nombre IUPAC |
(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-8-6-4-5-2-3-7(6)9-5;/h5-8H,2-4H2,1H3;1H/t5-,6+,7+;/m0./s1 |
Clave InChI |
QJAAIXFWMXMBMY-VWZUFWLJSA-N |
SMILES isomérico |
CN[C@@H]1C[C@@H]2CC[C@H]1O2.Cl |
SMILES canónico |
CNC1CC2CCC1O2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


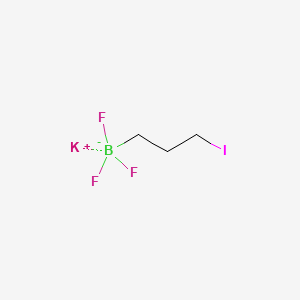
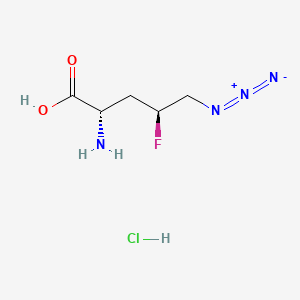
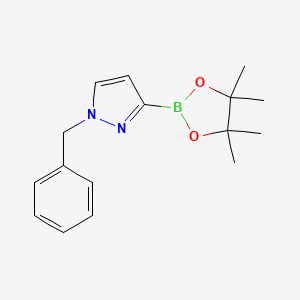
![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)
![5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13454549.png)
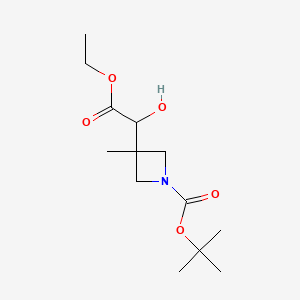
![1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride](/img/structure/B13454563.png)
![1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one](/img/structure/B13454564.png)
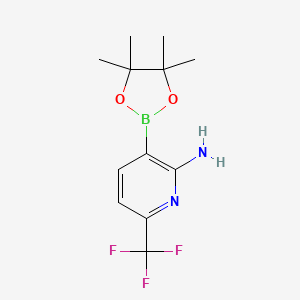

![Bicyclo[3.2.0]heptan-6-ol](/img/structure/B13454575.png)

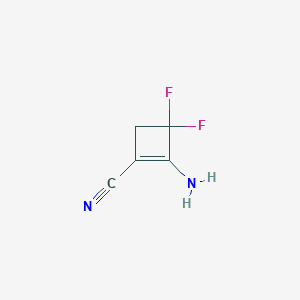
![2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride](/img/structure/B13454593.png)
